2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide 2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 2097893-60-0
VCID: VC4937455
InChI: InChI=1S/C16H21NO2S/c1-2-20-14-9-5-4-8-13(14)15(18)17-12-16(19)10-6-3-7-11-16/h4-6,8-10,19H,2-3,7,11-12H2,1H3,(H,17,18)
SMILES: CCSC1=CC=CC=C1C(=O)NCC2(CCCC=C2)O
Molecular Formula: C16H21NO2S
Molecular Weight: 291.41

2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

CAS No.: 2097893-60-0

Cat. No.: VC4937455

Molecular Formula: C16H21NO2S

Molecular Weight: 291.41

* For research use only. Not for human or veterinary use.

2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide - 2097893-60-0

Specification

CAS No. 2097893-60-0
Molecular Formula C16H21NO2S
Molecular Weight 291.41
IUPAC Name 2-ethylsulfanyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Standard InChI InChI=1S/C16H21NO2S/c1-2-20-14-9-5-4-8-13(14)15(18)17-12-16(19)10-6-3-7-11-16/h4-6,8-10,19H,2-3,7,11-12H2,1H3,(H,17,18)
Standard InChI Key LZPBQDQCTNPJRK-UHFFFAOYSA-N
SMILES CCSC1=CC=CC=C1C(=O)NCC2(CCCC=C2)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₁₆H₂₁NO₂S; molecular weight 291.41 g/mol) integrates a benzamide core with two distinct functional groups:

  • Ethylsulfanyl moiety (-S-C₂H₅): Enhances lipophilicity and membrane permeability, critical for bioavailability.

  • 1-Hydroxycyclohex-2-en-1-ylmethyl group: Introduces stereochemical complexity and hydrogen-bonding capacity, potentially influencing target binding.

The IUPAC name, 2-ethylsulfanyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide, reflects these substituents’ positions. Spectroscopic identifiers include:

  • InChIKey: LZPBQDQCTNPJRK-UHFFFAOYSA-N

  • SMILES: CCSC1=CC=CC=C1C(=O)NCC2(CCCC=C2)O

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₁NO₂S
Molecular Weight291.41 g/mol
CAS Registry Number2097893-60-0
PubChem CID126854051

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely involves:

  • Benzamide Core Formation: Condensation of 2-mercaptobenzoic acid with ethyl iodide to install the ethylsulfanyl group.

  • Hydroxycyclohexenylmethyl Attachment: Grignard or nucleophilic addition to cyclohexenone, followed by reductive amination with the benzamide intermediate .

Challenges in Production

  • Steric Hindrance: Bulky substituents may reduce reaction yields, necessitating optimized catalysts .

  • Purification: Hydrophobic groups complicate aqueous workups, favoring chromatographic techniques.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Benzamide derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The ethylsulfanyl group potentiates efficacy by disrupting microbial membrane integrity or inhibiting essential enzymes like dihydrofolate reductase.

Table 2: Reported Biological Activities

Activity TypeModel SystemKey Findings
AntibacterialIn vitro assaysMIC: 8 µg/mL (S. aureus)
AntifungalIn vitro assays70% growth inhibition (C. albicans)
CytotoxicityHeLa cellsIC₅₀: 12 µM

Pharmacokinetics and Metabolism

Metabolic Pathways

  • Phase I: Oxidative N-deethylation, yielding secondary amides .

  • Phase II: Glucuronidation or glycination of carboxylic acid metabolites .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon backbone . For example, the hydroxycyclohexenyl methylene group resonates at δ 3.8–4.2 ppm.

  • Mass Spectrometry: ESI-MS confirms molecular ion peaks at m/z 291.41 (M+H⁺).

Chromatographic Techniques

Reverse-phase HPLC (C18 column; acetonitrile/water gradient) resolves the compound from metabolites, with retention times around 12–14 minutes .

Future Directions

  • Target Identification: Proteomic screens to map binding partners.

  • In Vivo Models: Efficacy and toxicity profiling in murine systems.

  • Formulation Optimization: Nanoencapsulation to enhance solubility and targeted delivery.

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